molecular formula C9H11ClO2 B1321929 2-Chloro-1,3-dicyclopropylpropane-1,3-dione CAS No. 473924-29-7

2-Chloro-1,3-dicyclopropylpropane-1,3-dione

Cat. No. B1321929
M. Wt: 186.63 g/mol
InChI Key: XKTWRKULUNAHBV-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dicyclopropylpropane-1,3-dione is a chemical compound that is part of a broader class of organic compounds known as 1,3-diones. These compounds are characterized by having two carbonyl groups (C=O) on the same carbon chain and are often used as intermediates in organic synthesis. The specific structure of 2-chloro-1,3-dicyclopropylpropane-1,3-dione includes chloro and cyclopropyl substituents, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related 1,3-dione compounds often involves the use of starting materials that can be manipulated through various chemical reactions to introduce the desired functional groups. For example, the synthesis of chiral spirocyclic 5-arylmethylene-1,3-dioxane-4,6-diones, which are related to the 1,3-dione family, has been achieved from 1-menthone, demonstrating the potential for creating complex structures with stereochemical control . Although the exact synthesis of 2-chloro-1,3-dicyclopropylpropane-1,3-dione is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 1,3-diones is significant because it can affect the compound's reactivity. For instance, the presence of electron-donor groups on the phenyl ring of 2-chloro-substituted 1,3-diarylpropan-1,3-diones has been shown to influence their photochemical behavior, leading to cyclization to flavones . The molecular structure, including the arrangement of substituents, plays a crucial role in determining the pathways and products of such reactions.

Chemical Reactions Analysis

1,3-Diones are versatile in chemical reactions. The photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, for example, can lead to the formation of flavones, depending on the nature of the substituents and the halogen atom bonded . Additionally, the Baker-Venkatraman transformation has been utilized to synthesize novel antibacterial agents from 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, showcasing the reactivity of the 1,3-dione moiety in creating biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-1,3-dicyclopropylpropane-1,3-dione would be influenced by its functional groups and molecular geometry. While the provided papers do not directly discuss the properties of this specific compound, they do offer insights into the properties of related compounds. For instance, the chiroptical properties of enantiopure tricyclo[4.3.0.0^3,8]nonane-4,5-dione have been studied, indicating that stereochemistry can have a significant impact on the optical properties of 1,3-diones . Similarly, the high yields obtained in the synthesis of spirocyclopropanated compounds from methyl 2-chloro-2-cyclopropylideneacetate suggest that the introduction of a cyclopropyl group can be an efficient process, potentially affecting the stability and reactivity of the resulting compounds .

Scientific Research Applications

Photocyclization Reactions

2-Chloro-1,3-dicyclopropylpropane-1,3-dione has been studied for its photochemical behavior, particularly in photocyclization reactions. For example, Košmrlj and Šket (2007) found that certain 2-chloro-substituted 1,3-diarylpropan-1,3-diones, including 2-chloro-1,3-diphenylpropan-1,3-dione, undergo photocyclization to form flavones. This study highlighted how different substituents on the phenyl ring and the nature of the halogen atom bonded influence the reaction pathway (Košmrlj & Šket, 2007).

Photochemical Reaction Mechanisms

Wang et al. (2021) conducted a detailed investigation into the photochemical reaction mechanisms of various dibenzoylmethane (DBM) derivatives, including 2-chloro-1,3-diphenylpropan-1,3-dione. Their research involved time-resolved spectroscopies and DFT calculations, providing insights into the cyclization mechanisms and the influence of fluorine atoms bonded at α-C (Wang et al., 2021).

Reactions with Urea

Butler, Hussain, and Leitch (1980) explored the reaction of 1-phenylpropane-1,2-dione with urea and similar compounds. They suggested mechanisms for the formation of various bicyclic and spiro compounds, providing insights into the reactivity of related dione compounds (Butler et al., 1980).

Interactions with Metal Complexes

Benetollo et al. (1997) studied the interaction of β-diketones, including 1,3-diphenylpropane-1,3-dione, with LaIII, EuIII, and YIII complexes. Their work, involving NMR and luminescence spectroscopy, contributed to understanding the coordination chemistry of these metal complexes (Benetollo et al., 1997).

Structural and Tautomerism Studies

Several studies have focused on the structural aspects and tautomerism of related 1,3-dione compounds. Emsley et al. (1987) investigated the crystal structures of similar β-diketones, contributing to understanding their stereochemistry and conformation (Emsley et al., 1987). Additionally, Cunningham, Lowe, and Threadgill (1989) studied the tautomerism of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, which are structurally similar to 2-chloro-1,3-dicyclopropylpropane-1,3-dione (Cunningham et al., 1989).

Safety And Hazards

The specific safety and hazards information for 2-Chloro-1,3-dicyclopropylpropane-1,3-dione is not directly available from the current resources. However, similar compounds have been found to be hazardous, with risks including toxicity if swallowed, skin irritation, serious eye damage, and potential carcinogenicity5.


Future Directions

The future directions for the study and application of 2-Chloro-1,3-dicyclopropylpropane-1,3-dione are not directly available from the current resources. However, it’s known that many of the biological processes that occur in most living things have cycloalkane-like structures6. Therefore, further research into the properties and potential applications of 2-Chloro-1,3-dicyclopropylpropane-1,3-dione could be beneficial.


properties

IUPAC Name

2-chloro-1,3-dicyclopropylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-7(8(11)5-1-2-5)9(12)6-3-4-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTWRKULUNAHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C(=O)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620625
Record name 2-Chloro-1,3-dicyclopropylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-dicyclopropylpropane-1,3-dione

CAS RN

473924-29-7
Record name 2-Chloro-1,3-dicyclopropylpropane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trimethylsilyl chloride (16.6 ml, 130 mmol) was added to a solution of tert-butylammonium bromide (0.70 g, 2.17 mmol) in acetonitrile (50 ml) under nitrogen at 0° C. 1,3-Dicyclopropyl-propane-1,3-dione (ref: WO98155438) (6.62 g, 43.5 mmol) in acetonitrile (15 ml) was then added followed by dimethylsulfoxide (9.25 ml, 130 mmol) dropwise, and the reaction was allowed to warm to room temperature over 4 hours. The mixture was diluted with water (75 ml), extracted with diethylether (3×35 ml) and the combined organic extracts dried over magnesium sulphate and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with pentane:diethylether (95:5, by volume) to provide the title compound (3.76 g) as an oil, which was an 80:20 mixture of enol:keto forms.
Quantity
16.6 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
9.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The diketone described in Preparation 5 (700 g, 4.6 mol) was dissolved in dichloromethane (7 L) with chlorotrimethylsilane (549 g, 5.08 mol), at room temperature. The solution was stirred for 45 minutes, after which time it was cooled to 10 to 15° C. N-chlorosuccinimide (614 g, 4.6 mol) was then added portion-wise, keeping the temperature between 10 and 15° C. The reaction was then warmed to room temperature and stirred for a further 30 minutes. The reaction slurry was then filtered and the organic solution was washed twice with 2M hydrochloric acid (2×1.8 L), followed by two washes with water (2×4.6 L). The organic layer was then dried over anhydrous magnesium sulphate before being concentrated to an oil under vacuum to provide the title compound as a 2:3 mixture of keto:enol tautomers. (780 g, 91%)
[Compound]
Name
diketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
614 g
Type
reactant
Reaction Step Two
Quantity
549 g
Type
reactant
Reaction Step Three
Quantity
7 L
Type
reactant
Reaction Step Three

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